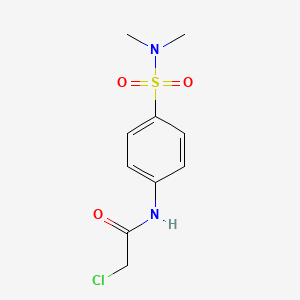
Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-
描述
科学研究应用
NMR Spectroscopy in Pharmaceuticals : Acetanilide is utilized as a primary standard in quantitative NMR (qNMR) spectroscopy for pharmaceuticals. This application is critical for ensuring accurate and precise analytical results in pharmaceutical testing (Rundlöf, McEwen, Johansson, & Arvidsson, 2014).
Organic Synthesis : Acetanilides are employed in the synthesis of 2-chloro-3-formyl quinolines, using a Vilsmeier–Haack type reagent. This process is significant in organic chemistry for the production of complex molecular structures (Venkanna, Rajanna, Kumar, Ansari, & Ali, 2015).
Environmental Fate of Herbicides : Acetanilide compounds, like alachlor and metolachlor, undergo transformations in environmental settings, particularly involving microbial and abiotic processes. This research is essential for understanding the environmental impact of these herbicides (Stamper, Traina, & Tuovinen, 1997).
Herbicide Antidotes : Acetanilide derivatives are used in developing antidotes (safeners) for protecting crops against herbicidal injury. This is a significant application in agricultural science for enhancing crop safety (Sacher, Lee, Schafer, & Howe, 1983).
Chemical Reactions and Ligand Exchange : Studies have examined the behavior of acetanilide in various chemical reactions, including ligand exchange processes. This is valuable for understanding reaction mechanisms in organometallic chemistry (Ryabov & Kazankov, 1984).
Pharmacology and Biochemistry : Acetanilide's conversion and interaction with liver microsomal preparations have been studied. This research is crucial for understanding metabolic processes and the biochemical behavior of similar compounds (Daly, Jerina, Farnsworth, & Guroff, 1969).
Chemoproteomics : A chemoproteomic approach has revealed that acetanilide herbicides, such as acetochlor, interact with protein targets in vivo. This is significant for understanding the toxicity and biochemical pathways affected by these compounds (Counihan, Duckering, Dalvie, Ku, Bateman, Fisher, & Nomura, 2017).
安全和危害
Acetanilide, the parent compound, is classified as having acute toxicity when ingested and is harmful to aquatic life . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation . The safety and hazards specific to “Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)-” are not detailed in the sources retrieved.
属性
IUPAC Name |
2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMWGZIUAHMKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177849 | |
| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |
CAS RN |
23280-39-9 | |
| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23280-39-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA9ZCG78JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)



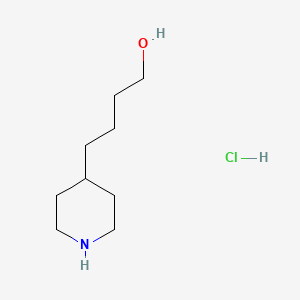

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)

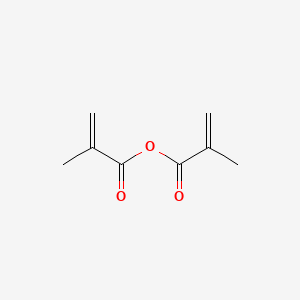
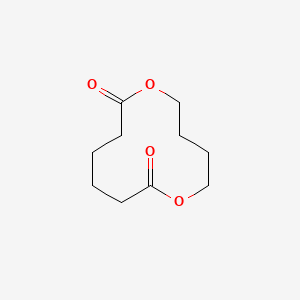
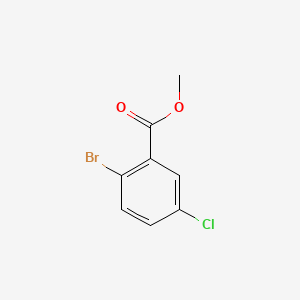
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)
